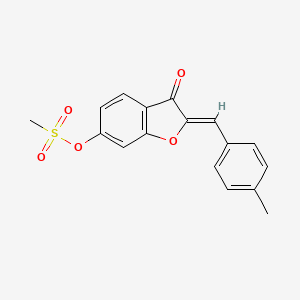

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Descripción

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-methylbenzylidene group at the C2 position and a methanesulfonate moiety at the C6 position. This compound’s Z-configuration is critical for bioactivity, as stereochemistry strongly influences interactions with biological targets such as tubulin .

Propiedades

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(10-15(14)21-16)22-23(2,19)20/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFDNYGMPOUJJU-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a member of the benzofuran family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antioxidant properties, and possible mechanisms of action based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran core with a methanesulfonate group and a 4-methylbenzylidene moiety, contributing to its biological properties.

Cytotoxicity

Research indicates that compounds similar to (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of benzofuran demonstrate promising activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. These studies typically employ the MTT assay to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 4h | MCF-7 | 6.40 ± 0.26 |

| Compound 4h | A-549 | 22.09 |

| Doxorubicin | MCF-7 | 9.18 ± 1.12 |

| Doxorubicin | A-549 | 15.06 ± 1.08 |

These results suggest that the synthesized derivatives possess stronger cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .

Antioxidant Activity

Antioxidant assays have been conducted using methods such as DPPH radical scavenging and total antioxidant capacity (TAC) assessments. Compounds related to (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells. The ability to scavenge free radicals contributes to their therapeutic potential in preventing cellular damage and inflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division and survival.

- Induction of Apoptosis : Evidence suggests that benzofuran derivatives can trigger programmed cell death in cancer cells through various pathways.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds can reduce oxidative stress, thereby protecting normal cells while selectively targeting cancerous cells .

Case Studies

Several studies have explored the synthesis and biological evaluation of benzofuran derivatives:

- One study synthesized a series of benzofuran compounds and tested their cytotoxicity against A-549 and MCF-7 cell lines. The results indicated that modifications to the benzofuran structure significantly enhanced cytotoxicity .

- Another investigation focused on molecular docking studies to predict binding affinities with specific protein targets involved in cancer progression, providing insights into how structural modifications could optimize therapeutic efficacy .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Aurone derivatives share a common benzofuran-3(2H)-one core but differ in substituents, which dictate their pharmacological profiles. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

- Methanesulfonate at C6 improves aqueous solubility and may reduce toxicity compared to acetonitrile (5a) or dichlorobenzyloxy (5b) groups .

- Biological Potency: Aurones with heterocyclic substituents (e.g., 5a, 5b) exhibit nanomolar IC₅₀ values in cancer models, attributed to strong interactions with tubulin’s colchicine-binding site . The target compound’s methyl group may confer similar potency, though experimental validation is needed. Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents () increase polarity but may reduce cell permeability compared to the methyl group in the target compound .

Pharmacokinetic and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.